2,2-Difluoropropyl 4-nitrobenzenesulfonate
Overview
Description
2,2-Difluoropropyl 4-nitrobenzenesulfonate (DFNBS) is an organosulfur compound that is used in a variety of scientific applications. Due to its unique properties, DFNBS has become a valuable tool for researchers to study the structure and function of proteins, enzymes, and other biomolecules.
Scientific Research Applications
Solvolysis Studies
- Kinetics and Solvolysis : The solvolysis of various benzenesulfonates, including pent-4-enyl p-nitrobenzenesulfonate, demonstrates significant applications in studying solvolysis kinetics in fluorinated alcohols. This type of research contributes to understanding reaction mechanisms in different solvents (Ferber & Gream, 1981).
Chemical Synthesis
- Synthesis of Complex Compounds : The reaction of 4-nitrobenzenesulfonyl chloride with other compounds to synthesize complex structures, such as the five-coordinate complex of Copper(II), demonstrates the role of 4-nitrobenzenesulfonates in facilitating complex chemical synthesis (Sharif et al., 2012).
Chemical Analysis and Sensing
- Detection and Analysis : A study on a chemodosimeter for fluoride, using 4-nitrobenzenesulfonate, highlights the role of such compounds in the development of sensitive detection mechanisms for specific ions (Shweta et al., 2017).
Biological Applications
- Protein Cross-Linking : Research on the synthesis of 2,4-Difluoro-5-nitrobenzenesulfonic acid and its use in protein cross-linking demonstrates the potential biomedical applications of such compounds (Kremer, 1990).
Environmental Chemistry
- Biodegradation Studies : Studies on the utilization of nitrobenzenesulfonates by bacteria as carbon sources illustrate the importance of these compounds in environmental chemistry and biodegradation research (Locher et al., 1989).
Solubility Research
- Solubility Analysis : Research on the solubility of sodium 4-nitrobenzenesulfonate in various solvent mixtures contributes to understanding the solubility characteristics of such compounds, which is crucial for their practical applications (Li et al., 2012).
Analytical Chemistry
- Enhanced Detection Methods : The study of increasing detection responses of estrogens in LC–MS using 4-nitrobenzenesulfonyl chloride highlights the utility of nitrobenzenesulfonates in enhancing analytical detection methods (Higashi et al., 2006).
Safety and Hazards
While specific safety data for 2,2-Difluoropropyl 4-nitrobenzenesulfonate was not found, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and wash hands and face thoroughly after handling . If in eyes, rinse cautiously with water for several minutes . If skin irritation or rash occurs, get medical advice/attention .
properties
IUPAC Name |
2,2-difluoropropyl 4-nitrobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO5S/c1-9(10,11)6-17-18(15,16)8-4-2-7(3-5-8)12(13)14/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPLAIAVLLQTPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoropropyl 4-nitrobenzenesulfonate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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